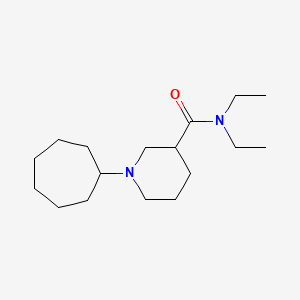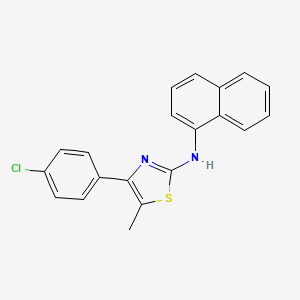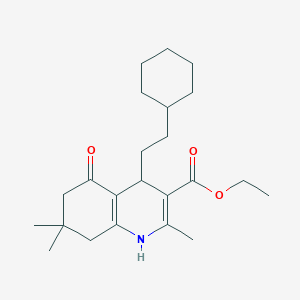
1-cycloheptyl-N,N-diethyl-3-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cycloheptyl-N,N-diethyl-3-piperidinecarboxamide, also known as CHP or CPP, is a synthetic compound that belongs to the class of piperidine derivatives. It is a widely used research chemical that is used in various scientific studies due to its unique properties and effects.
Wirkmechanismus
The mechanism of action of 1-cycloheptyl-N,N-diethyl-3-piperidinecarboxamide is complex and involves the modulation of different ion channels and receptors. It has been shown to selectively block voltage-gated sodium channels and enhance NMDA receptor function. These effects result in the modulation of neuronal excitability and synaptic transmission, leading to various physiological and behavioral effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different animal models and cell cultures. It has been shown to modulate synaptic transmission, increase neuronal excitability, and enhance long-term potentiation. This compound has also been shown to have anticonvulsant, analgesic, and anxiolytic effects in different animal models.
Vorteile Und Einschränkungen Für Laborexperimente
1-cycloheptyl-N,N-diethyl-3-piperidinecarboxamide is a widely used research chemical that has several advantages and limitations for lab experiments. One of the main advantages is its high purity and stability, which allows for accurate and reproducible results. This compound is also highly selective for different ion channels and receptors, making it an ideal research tool for studying their function and regulation. However, this compound has some limitations, including its potential toxicity and limited solubility in some solvents.
Zukünftige Richtungen
There are several future directions for the research on 1-cycloheptyl-N,N-diethyl-3-piperidinecarboxamide. One area of research is to investigate its potential therapeutic effects in different neurological and psychiatric disorders, such as epilepsy, chronic pain, and anxiety disorders. Another area of research is to develop more selective and potent analogs of this compound that can be used as research tools and potential therapeutics. Additionally, more studies are needed to investigate the long-term effects of this compound and its potential toxicity in different animal models and cell cultures.
Conclusion:
In conclusion, this compound is a synthetic compound that has several unique properties and effects. It is widely used in scientific research to study the function and regulation of different ion channels and receptors. This compound has several advantages and limitations for lab experiments, and there are several future directions for research on this compound. Overall, this compound is an important research tool that has the potential to contribute to our understanding of various physiological and pathological conditions.
Synthesemethoden
The synthesis of 1-cycloheptyl-N,N-diethyl-3-piperidinecarboxamide involves the reaction of cycloheptanone with diethylamine and piperidine in the presence of a reducing agent. The resulting compound is then purified using different methods, including recrystallization and column chromatography. The final product is a white crystalline powder that is highly pure and stable.
Wissenschaftliche Forschungsanwendungen
1-cycloheptyl-N,N-diethyl-3-piperidinecarboxamide is widely used in scientific research for its unique properties and effects. It is commonly used as a research tool to study the function and regulation of different ion channels, including voltage-gated sodium channels and NMDA receptors. This compound is also used to investigate the role of these channels in various physiological and pathological conditions, such as epilepsy, pain, and addiction.
Eigenschaften
IUPAC Name |
1-cycloheptyl-N,N-diethylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2O/c1-3-18(4-2)17(20)15-10-9-13-19(14-15)16-11-7-5-6-8-12-16/h15-16H,3-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFDHRPIECHQIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)C2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-benzyl-3-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}oxy)benzamide](/img/structure/B4923215.png)


![6-(1,4-oxazepan-4-yl)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B4923241.png)
![({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl(2,3,4-trimethoxybenzyl)amine](/img/structure/B4923245.png)
![5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(1,3-thiazol-4-yl)ethyl]-2-pyridinamine](/img/structure/B4923255.png)
![5-(4-ethoxyphenyl)-3-[(5-iodo-2-furyl)methylene]-2(3H)-furanone](/img/structure/B4923258.png)
![8-chloro-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B4923261.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4923283.png)
![1-[(5-bromo-2-thienyl)carbonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B4923287.png)
![1-(4-tert-butylphenoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B4923299.png)

![4-{[2-(methylthio)-5-pyrimidinyl]carbonyl}morpholine](/img/structure/B4923314.png)